![molecular formula C22H20N2 B8116381 (S)-N2,N3-Dimethyl-[1,1'-binaphthalene]-2,3-diamine](/img/structure/B8116381.png)
(S)-N2,N3-Dimethyl-[1,1'-binaphthalene]-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N2,N3-Dimethyl-[1,1’-binaphthalene]-2,3-diamine is a chiral organic compound derived from the binaphthalene family. It is characterized by its axial chirality, which arises from the hindered rotation around the C-C bond connecting the two naphthalene rings. This compound is of significant interest due to its applications in asymmetric synthesis and its potential use in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N2,N3-Dimethyl-[1,1’-binaphthalene]-2,3-diamine typically involves the following steps:
Starting Material: The synthesis begins with (S)-1,1’-binaphthalene-2,2’-diamine.
Methylation: The diamine undergoes methylation using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using column chromatography to obtain the desired (S)-N2,N3-Dimethyl-[1,1’-binaphthalene]-2,3-diamine.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (S)-N2,N3-Dimethyl-[1,1’-binaphthalene]-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) in DMF.
Major Products:
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Substituted binaphthalene derivatives.
Scientific Research Applications
(S)-N2,N3-Dimethyl-[1,1’-binaphthalene]-2,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is studied for its potential as a chiral selector in enantioselective chromatography.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chiral properties.
Industry: It is used in the production of chiral materials and as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (S)-N2,N3-Dimethyl-[1,1’-binaphthalene]-2,3-diamine involves its interaction with chiral receptors or enzymes. The axial chirality of the compound allows it to fit into specific chiral environments, leading to selective binding and activity. The molecular targets and pathways involved are often related to its role as a chiral ligand in catalytic processes, where it facilitates the formation of enantiomerically pure products.
Comparison with Similar Compounds
(S)-1,1’-Binaphthalene-2,2’-diamine: A precursor to (S)-N2,N3-Dimethyl-[1,1’-binaphthalene]-2,3-diamine.
(S)-1,1’-Binaphthalene-2,2’-diol (BINOL): Another chiral compound used in asymmetric synthesis.
(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): A widely used chiral ligand in asymmetric catalysis.
Uniqueness: (S)-N2,N3-Dimethyl-[1,1’-binaphthalene]-2,3-diamine is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. Its axial chirality and ability to undergo various chemical reactions make it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
2-N,3-N-dimethyl-1-naphthalen-1-ylnaphthalene-2,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2/c1-23-20-14-16-9-4-6-12-18(16)21(22(20)24-2)19-13-7-10-15-8-3-5-11-17(15)19/h3-14,23-24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOSGZSWNCIKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=CC=CC=C2C(=C1NC)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
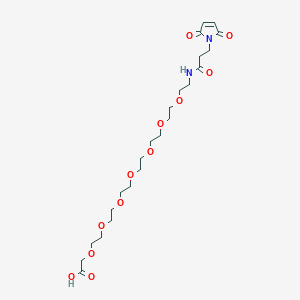
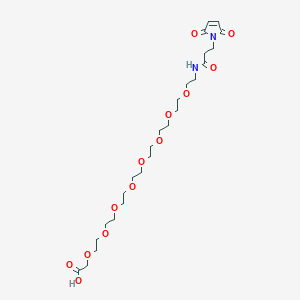
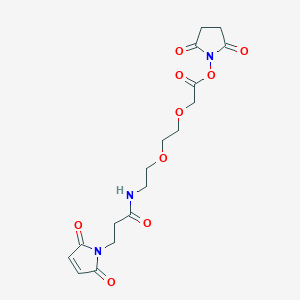
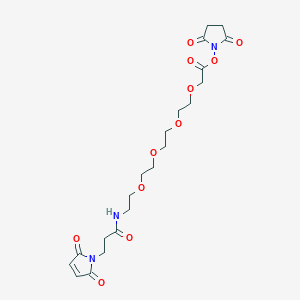
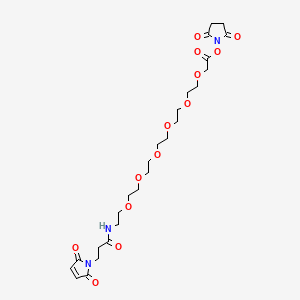
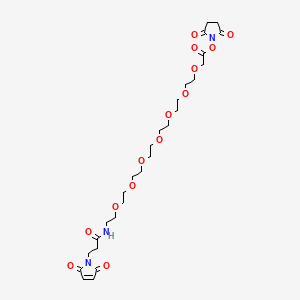
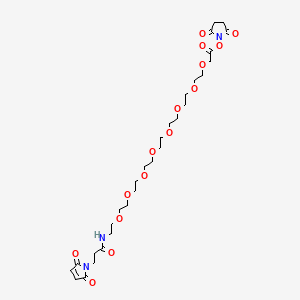
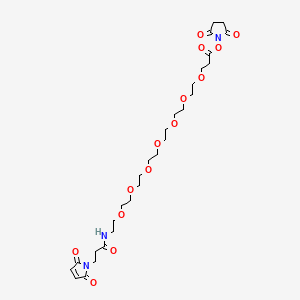
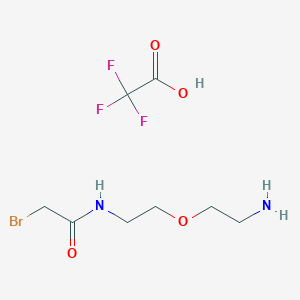
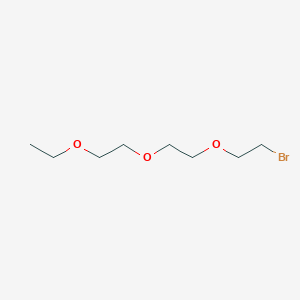
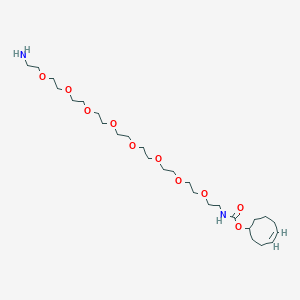
![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8116370.png)
![[(1S,2R,5S,6R,16E,18Z,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-sulfanylpropanoyl)amino]propanoate](/img/structure/B8116375.png)
![[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4E,6E,9R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-9,13-dimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate](/img/structure/B8116383.png)
